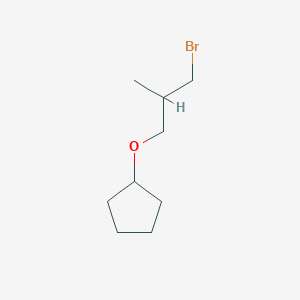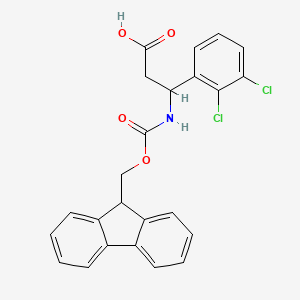
2-(1-Methanesulfonylethyl)pyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methanesulfonylethyl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a methanesulfonylethyl group at the 2-position and a carboxylic acid group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methanesulfonylethyl)pyrimidine-4-carboxylic acid typically involves the construction of the pyrimidine ring followed by the introduction of the methanesulfonylethyl and carboxylic acid groups. One common method involves the reaction of a suitable pyrimidine precursor with methanesulfonyl chloride under basic conditions to introduce the methanesulfonylethyl group. The carboxylic acid group can be introduced through oxidation reactions or by using carboxyl-containing starting materials .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to streamline the process and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Methanesulfonylethyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methanesulfonylethyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the methanesulfonylethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
Major products formed from these reactions include sulfone derivatives from oxidation, reduced pyrimidine derivatives from reduction, and various substituted pyrimidine derivatives from nucleophilic substitution .
Aplicaciones Científicas De Investigación
2-(1-Methanesulfonylethyl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(1-Methanesulfonylethyl)pyrimidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonylethyl group can enhance the compound’s binding affinity to these targets, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents, such as:
- 2-(1-Methanesulfonylethyl)pyrimidine-5-carboxylic acid
- 2-(1-Methanesulfonylethyl)pyrimidine-6-carboxylic acid
- Thieno[2,3-d]pyrimidine-4-carboxylic acids
Uniqueness
2-(1-Methanesulfonylethyl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of both the methanesulfonylethyl and carboxylic acid groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C8H10N2O4S |
|---|---|
Peso molecular |
230.24 g/mol |
Nombre IUPAC |
2-(1-methylsulfonylethyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H10N2O4S/c1-5(15(2,13)14)7-9-4-3-6(10-7)8(11)12/h3-5H,1-2H3,(H,11,12) |
Clave InChI |
GHUIBGGGUOMKET-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC=CC(=N1)C(=O)O)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-Formylphenyl)methyl]-2-methoxyacetamide](/img/structure/B13182168.png)
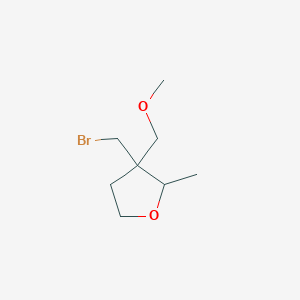


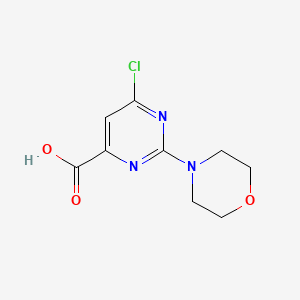


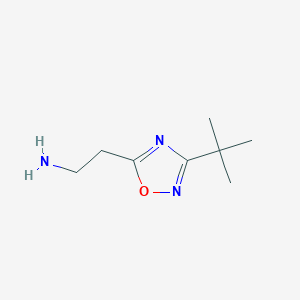
![3-[(4-Methylphenyl)sulfanyl]butan-2-one](/img/structure/B13182207.png)
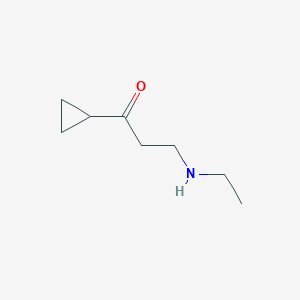

![(1R,2R)-2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol](/img/structure/B13182224.png)
